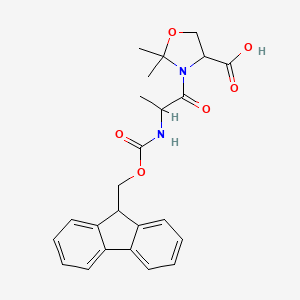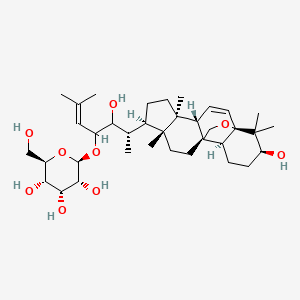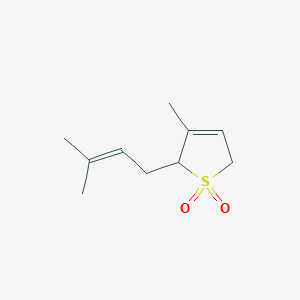
Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH is a synthetic compound used primarily in peptide synthesis. It is a derivative of serine and alanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is notable for its stability and utility in the synthesis of complex peptides and proteins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH typically involves the following steps:
Protection of Amino Groups: The amino groups of alanine and serine are protected using the Fmoc group.
Formation of Psi(Me,Me)pro Moiety: The Psi(Me,Me)pro moiety is introduced through a series of reactions involving methylation and cyclization.
Coupling Reactions: The protected amino acids are coupled using standard peptide coupling reagents such as HBTU or DIC.
Deprotection: The Fmoc group is removed using a base such as piperidine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput techniques are often employed to increase efficiency and yield.
化学反応の分析
Types of Reactions
Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds or other oxidized derivatives.
Reduction: Reduction reactions can be used to break disulfide bonds or reduce other functional groups.
Substitution: Nucleophilic substitution reactions can modify the side chains or the Fmoc group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfide-linked peptides, while reduction can produce free thiol groups.
科学的研究の応用
Chemistry
In chemistry, Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH is used in the synthesis of complex peptides and proteins. It serves as a building block in solid-phase peptide synthesis (SPPS), enabling the creation of custom peptides for research and industrial applications.
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme mechanisms, and cellular signaling pathways. It is also employed in the development of peptide-based drugs and therapeutic agents.
Medicine
This compound has applications in medicinal chemistry, particularly in the design and synthesis of peptide-based pharmaceuticals. It is used to create peptides with specific biological activities, such as enzyme inhibitors or receptor agonists.
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials. It is also employed in the development of biosensors and diagnostic tools.
作用機序
The mechanism of action of Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once incorporated into a peptide, the compound can interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The Psi(Me,Me)pro moiety can influence the conformation and stability of the peptide, enhancing its biological activity.
類似化合物との比較
Similar Compounds
Fmoc-Ala-Ser-OH: A simpler derivative without the Psi(Me,Me)pro moiety.
Fmoc-Ala-Ser(Phg)-OH: Contains a phenylglycine (Phg) moiety instead of Psi(Me,Me)pro.
Fmoc-Ala-Ser(Trt)-OH: Contains a trityl (Trt) protecting group instead of Psi(Me,Me)pro.
Uniqueness
Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH is unique due to the presence of the Psi(Me,Me)pro moiety, which imparts specific conformational and stability properties to the peptide. This makes it particularly useful in the synthesis of peptides with enhanced biological activity and stability.
特性
分子式 |
C24H26N2O6 |
|---|---|
分子量 |
438.5 g/mol |
IUPAC名 |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C24H26N2O6/c1-14(21(27)26-20(22(28)29)13-32-24(26,2)3)25-23(30)31-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,12-13H2,1-3H3,(H,25,30)(H,28,29) |
InChIキー |
QMRGOZHWQFEGGB-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)N1C(COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-ethyl]peroxy-1,1,2,2,3,3,3-heptafluoro-propane](/img/structure/B13402712.png)

![5-fluoro-3-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxopentanoic acid](/img/structure/B13402728.png)






![[(1S,2R,3R,4R,5S,6S,7S,8R,9S,10R,13R,14R,16S,17S,18R)-11-ethyl-5,7,14-trihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B13402776.png)

![5-[3-[4-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B13402795.png)

